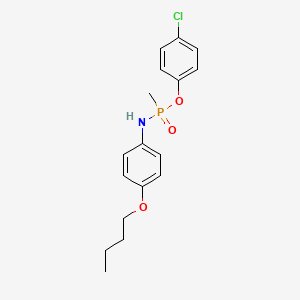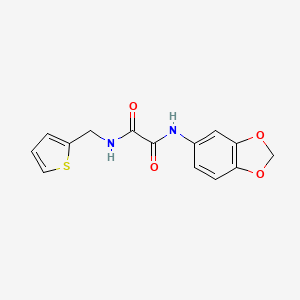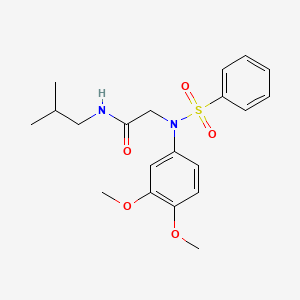![molecular formula C17H28N4OS B4557950 2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4557950.png)
2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol
Descripción general
Descripción
The chemical compound of interest falls under complex organic molecules, often synthesized for various pharmacological or research purposes. While specific details on this compound are scarce, the methodology for its synthesis and analysis can be inferred from similar compounds, such as piperazine and pyrimidinyl derivatives, which are commonly explored in medicinal chemistry for their potential therapeutic effects.
Synthesis Analysis
Synthetic approaches for compounds involving piperazine and pyrimidinyl moieties often involve nucleophilic substitution reactions, condensation, and optimization of reaction conditions for yield improvement. For example, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives via a nucleophilic substitution reaction, demonstrating the complex synthesis routes possible for similar compounds (Mallesha et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectral analyses, plays a crucial role in confirming the structure of synthesized compounds. For instance, Abdel-Wahab et al. (2023) confirmed the structure of a complex heterocycle via X-ray diffraction and spectral analyses (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
The chemical behavior, including reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, studies on piperazine derivatives have explored their potential as inhibitors of blood platelet aggregation, showcasing the chemical reactivity and potential biological interactions of such compounds (Grisar et al., 1976).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Studies have explored the synthesis of piperazine derivatives and related compounds, focusing on optimizing technological parameters such as raw material ratios, reaction times, and temperatures to achieve high yields and confirm the structure of the synthesized compounds through various analytical methods (Wang Jin-peng, 2013).
- Research on the extraction of alcohols from water using ionic liquids demonstrates the potential of these compounds in facilitating the separation process, highlighting their relevance in the production of biofuels and other chemical compounds from renewable resources (A. Chapeaux et al., 2008).
Applications in Drug Discovery and Biological Studies
- Some compounds have been identified as novel potent inhibitors of specific enzymes, such as aldosterone synthase, indicating their potential application in drug discovery and therapeutic interventions (Masaki Meguro et al., 2017).
- The antiproliferative activity of certain piperazine derivatives against human cancer cell lines has been investigated, suggesting their application in developing anticancer agents (L. Mallesha et al., 2012).
Miscellaneous Applications
- Research into the chemistry of polyazaheterocyclic compounds has explored condensation reactions and structural rearrangements, contributing to the understanding of chemical reaction mechanisms and the development of new synthetic methodologies (D. R. Sutherland et al., 1973).
- Studies on boron and gallium esters derived from ethanol compounds have focused on characterizing the formation of chelates and investigating their structural properties, which could have implications for material science and coordination chemistry (J. Galvez-Ruı́z et al., 2007).
Propiedades
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS/c1-14(2)4-6-21-8-7-20(13-16(21)5-9-22)12-15-10-18-17(23-3)19-11-15/h4,10-11,16,22H,5-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISPJOUHPHFRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CN=C(N=C2)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B4557875.png)

![1-(methylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4557882.png)
![2,2,3,3-tetrafluoropropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4557887.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)acetamide](/img/structure/B4557897.png)
![N-({5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide](/img/structure/B4557914.png)

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)
![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)
